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b-Amyloid (17-40)

Cat. No.: B1578825
M. Wt: 2392.8
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Description

Significance of β-Amyloid (17-40) as a Model System in Amyloid Fibrillogenesis

β-Amyloid (17-40) serves as a critical model system for studying amyloid fibrillogenesis due to its inherent structural properties. This peptide fragment encompasses the core amino acid sequences essential for aggregation and fibril formation. nih.gov Specifically, the aggregation-prone regions identified within the full-length Aβ peptide, namely residues 17-22 (LVFFAE) and 30-40, are entirely contained within the Aβ(17-40) sequence. nih.gov The central KLVFFAE sequence is known to form amyloid on its own and is believed to constitute the core of the fibril. wikipedia.org

The utility of Aβ(17-40) as a model is further underscored by the structural characteristics of full-length Aβ fibrils. Many structural studies of these fibrils indicate that the N-terminal region (residues 1-16) is often structurally disordered or omitted entirely from the stable fibril core. nih.gov Research using techniques like site-directed spin labeling has identified that amino acids 30-40 form the core region of Aβ fibrils. nih.gov By focusing on the 17-40 fragment, researchers can investigate the fundamental mechanisms of β-sheet formation and fibrillar assembly without the complicating influence of the more flexible and hydrophilic N-terminus. This allows for a more direct examination of the hydrophobic and electrostatic interactions that drive the self-assembly process central to amyloid plaque formation.

Historical Context of β-Amyloid (17-40) Research within Amyloid Peptide Studies

Historically, the study of β-Amyloid (17-40), or the p3 peptide, has been overshadowed by research into the longer, more traditionally recognized "amyloidogenic" Aβ40 and Aβ42 peptides. The p3 peptide is generated from the amyloid precursor protein (APP) through an alternative processing route. In what is often termed the "non-amyloidogenic pathway," APP is first cleaved by α-secretase within the Aβ sequence, which precludes the formation of the full-length Aβ peptide. nih.govpnas.org Subsequent cleavage by γ-secretase releases the p3 fragment (Aβ17-40/42). nih.govpnas.org

Structural Relationship to Full-Length β-Amyloid Peptides (Aβ40, Aβ42)

β-Amyloid (17-40) is an N-terminally truncated fragment of the full-length Aβ40 peptide. The full-length peptides, Aβ40 and Aβ42, consist of 40 and 42 amino acids respectively, and are composed of a hydrophilic N-terminal domain (residues 1-28) and a hydrophobic C-terminal domain (residues 29-40/42). ox.ac.uknih.gov Aβ(17-40) lacks the first 16 amino acids of this sequence.

The structural ensembles of monomeric Aβ40 and Aβ42 are diverse, featuring elements like turns, helices, and β-strands. nih.gov However, in the aggregated fibril state, the core structure is a cross-β-sheet where β-strands run perpendicular to the fibril axis. nih.gov Since Aβ(17-40) contains the primary sequences that form this β-sheet core, its study provides a focused view on the most critical aspect of fibril architecture.

Data Tables

Table 1: Comparison of β-Amyloid Peptide Properties

Feature β-Amyloid (17-40) β-Amyloid (1-40) β-Amyloid (1-42)
Alternate Names p3 Aβ40 Aβ42
Number of Amino Acids 24 40 42
Origin Cleavage by α- and γ-secretase Cleavage by β- and γ-secretase Cleavage by β- and γ-secretase
N-Terminus Truncated (starts at Leu-17) Full-length Full-length
Key Aggregation Region Contains core region (17-40) Contains core region (17-40) Contains core region (17-42)
Relative Aggregation Propensity Capable of aggregation Amyloidogenic Most amyloidogenic form

Table 2: Amino Acid Sequences of β-Amyloid Peptides

Peptide Amino Acid Sequence (Single-Letter Code)
β-Amyloid (1-42) DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA
β-Amyloid (1-40) DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV
β-Amyloid (17-40) LVFFAEDVGSNKGAIIGLMVGGVV

Properties

Molecular Formula

C110H178N26O31S1

Molecular Weight

2392.8

sequence

LVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Structural Conformations and Dynamics of β Amyloid 17 40

Monomeric Conformation in Solution

In its monomeric state in aqueous solution, the full-length amyloid-beta peptide is largely considered an intrinsically disordered protein (IDP), lacking a stable three-dimensional structure. mdpi.com It exists as an ensemble of heterogeneous conformations, predominantly random coil, with some transient propensities for α-helical and β-strand structures in specific regions. mdpi.comresearchgate.net While direct structural studies exclusively on the Aβ(17-40) monomer are limited, its sequence, which encompasses the central hydrophobic core (CHC) and a significant portion of the C-terminal domain of the full-length Aβ peptide, suggests it would also adopt a largely unstructured, random-coil-like conformation in solution. mdpi.comusp.br This conformational flexibility is a key characteristic of amyloidogenic proteins, allowing them to undergo the structural transitions necessary for aggregation.

Conformational Transitions During Oligomerization and Fibril Assembly

The aggregation of Aβ(17-40) from its soluble monomeric state into insoluble fibrils is a complex process characterized by significant conformational changes. This transition is a hallmark of amyloid formation and involves a shift from largely disordered or α-helical structures to a state rich in β-sheets.

α-Helix to β-Sheet Transitions

The conversion from α-helical or random coil structures to β-sheets is a critical event in amyloid fibril formation. researchgate.netpnas.orgnih.gov While Aβ peptides exist in a predominantly random coil state in solution, under certain conditions or in specific environments like lipid membranes, they can adopt α-helical conformations. mdpi.compnas.org The aggregation process then involves a transition from these states to a β-sheet-rich conformation, which is the fundamental structural motif of amyloid fibrils. nih.govpnas.orgnih.gov This transition is thought to be a key step in the pathogenic cascade of Alzheimer's disease. pnas.org Molecular dynamics simulations have shown that this conformational change can occur through intermediate states containing mixed helix and β-sheet content. nih.govpnas.org The central hydrophobic core of Aβ, which is present in the Aβ(17-40) fragment, is particularly prone to this transition. nih.gov

Formation of β-Hairpins and β-Sheets

A crucial intermediate step in the oligomerization and fibril assembly of amyloid peptides is the formation of β-hairpins. nih.govsemanticscholar.orgnih.gov This structure involves intramolecular hydrogen bonding between two β-strands, creating a hairpin-like turn. nih.gov For Aβ peptides, residues within the 17-23 and 30-36 regions have been identified as forming the two central strands of a β-hairpin. nih.gov The formation of these β-hairpins is considered a key event that facilitates the subsequent intermolecular interactions leading to the growth of β-sheets, which are the building blocks of oligomers and fibrils. acs.org These extended β-sheets are characterized by intermolecular hydrogen bonding between adjacent peptide chains, creating a stable, cross-β structure. escholarship.org

Key Conformational States of Aβ(17-40) During Aggregation
Conformational StateKey Structural FeaturesRole in Aggregation Pathway
MonomerPredominantly random coil, intrinsically disordered.Initial soluble state.
β-Hairpin IntermediateIntramolecular hydrogen bonding forming a hairpin structure.Crucial step for initiating oligomerization.
OligomerSmall aggregates with varying degrees of β-sheet content, often antiparallel.Considered the primary neurotoxic species.
FibrilHighly ordered, cross-β structure with parallel β-sheets.Mature, insoluble aggregates found in amyloid plaques.

Oligomeric Structures and Conformational Heterogeneity

Aβ oligomers are soluble, intermediate aggregates that form during the fibrillization process and are widely considered to be the most neurotoxic species in Alzheimer's disease. nih.govfrontiersin.org These oligomers are conformationally heterogeneous, existing in a variety of sizes and shapes. mdpi.com

Annular and Channel-Like Structures

Among the diverse morphologies of Aβ oligomers, annular, pore-like, or channel-like structures have been observed. pnas.orgbiorxiv.org These structures are thought to contribute to cellular toxicity by disrupting ion homeostasis through the formation of pores in cell membranes. biorxiv.orgresearchgate.net Studies have shown that the p3 fragment, which includes Aβ(17-40) and Aβ(17-42), can form these annular, channel-like structures that protrude from lipid bilayers. nih.gov Atomic force microscopy has revealed that these structures can have outer diameters of approximately 6 to 10 nm and inner pore diameters of 1 to 2 nm. pnas.org

Influence of C-Terminal Length on Oligomer Stability (e.g., Aβ17-40 vs. Aβ17-42)

The length of the C-terminus of the Aβ peptide has a critical impact on the stability of its oligomeric assemblies. Molecular dynamics simulations have revealed significant differences in the stability of nonfibrillar tetramers of Aβ(17-40) compared to Aβ(17-42). nih.gov The Aβ(17-40) tetramer was found to be unstable, losing its initial fold and secondary structure elements during simulations. nih.gov In contrast, the Aβ(17-42) tetramer demonstrated structural integrity. nih.gov This increased stability in the longer Aβ variant is attributed to the extension of a three-stranded antiparallel β-sheet by residues 41 and 42. nih.gov This structural difference may provide an explanation for the observation that longer Aβ species are more neurotoxic and aggregate more readily. nih.gov The presence of a C-terminal turn at Val36-Gly37 in Aβ42, which is absent in Aβ40, also contributes to differences in their assembly and toxicity. mit.eduescholarship.org

Comparison of Aβ(17-40) and Aβ(17-42) Tetramer Stability
Peptide FragmentTetramer StabilityKey Structural FeatureImplication
Aβ(17-40)UnstableLacks the C-terminal residues to stabilize the β-sheet structure.May be less prone to form stable, toxic nonfibrillar oligomers compared to Aβ(17-42).
Aβ(17-42)StableResidues 41 and 42 extend and stabilize a three-stranded antiparallel β-sheet.Forms more stable nonfibrillar oligomers, potentially explaining its higher neurotoxicity.

Fibrillar Architectures and Polymorphism of β-Amyloid (17-40)

The β-Amyloid (17-40) peptide, also known as p3, demonstrates a notable propensity to assemble into amyloid fibrils. These fibrillar structures are characterized by significant polymorphism, meaning they can adopt multiple distinct morphological and structural forms. This heterogeneity is influenced by various factors, including the specific conditions under which fibrillization occurs.

β-Amyloid (17-40) fibrils, when examined under transmission electron microscopy (TEM), exhibit morphologies that can be compared to those of the full-length Aβ(1-40) peptide. While sharing the characteristic fibrillar nature, there can be subtle differences in their appearance. For instance, studies have reported variations in fibril width and the periodicity of their twist. This inherent structural diversity is a key feature of amyloidogenic peptides and has implications for their biological activities. The aggregation-prone regions of Aβ, specifically residues 17–22 and 30–42, are entirely contained within the β-Amyloid (17-40) sequence, which contributes to its rapid fibril formation nih.gov.

The formation of these fibrils is a dynamic process that can be influenced by the presence of seeds from pre-formed fibrils. Interestingly, β-Amyloid (17-40) has been shown to cross-seed with full-length Aβ peptides, indicating a degree of structural compatibility at the molecular level that can influence the aggregation process semanticscholar.orgnih.govqmul.ac.uk. This cross-seeding potential underscores the complex interplay between different Aβ fragments in the context of amyloid plaque formation.

Core β-Sheet Organization

The fundamental building block of amyloid fibrils is the cross-β sheet structure, where β-strands run perpendicular to the fibril axis. In β-Amyloid (17-40), the residues within this fragment are known to form the core region of Aβ fibrils nih.gov. Specifically, solid-state Nuclear Magnetic Resonance (NMR) studies on full-length Aβ(1-40) have identified that residues 12–24 and 30–40 adopt β-strand conformations, forming parallel β-sheets through intermolecular hydrogen bonding pnas.org. Given that β-Amyloid (17-40) encompasses a significant portion of these regions, its core β-sheet organization is expected to be a critical determinant of its fibrillar structure.

Circular dichroism (CD) spectroscopy has confirmed that β-Amyloid (17-40) undergoes a conformational transition from a random coil to a β-sheet-rich structure upon fibrillization researchgate.net. This transition is a hallmark of amyloid formation and signifies the adoption of a highly ordered, stable architecture. The aggregation "hot spots" identified within the Aβ sequence, namely residues 17-22 and 30-42, are fully present in β-Amyloid (17-40), further highlighting the intrinsic tendency of this fragment to form stable β-sheet structures nih.gov.

Protofilament Assembly and Fibril Morphology

Amyloid fibrils are hierarchical structures formed through the assembly of smaller subunits called protofilaments. These protofilaments, which are themselves composed of stacked β-sheets, associate laterally to form the mature fibril. The number and arrangement of these protofilaments contribute significantly to the observed fibrillar polymorphism.

Morphological Comparison of β-Amyloid Fibrils
PeptideMean Fibril Width (nm)Mean Twist Periodicity (nm)Reference
Aβ(17-40) (p340)~8.5~60 researchgate.net
Aβ(1-40)~9.5~70 researchgate.net
Secondary Structure Transition of β-Amyloid (17-40)
StatePredominant Secondary StructureCharacteristic CD Signal (nm)Reference
MonomericRandom Coil~198 researchgate.net
Fibrillarβ-Sheet~217 researchgate.net

Kinetics and Thermodynamics of β Amyloid 17 40 Self Assembly

Nucleation-Dependent Polymerization Mechanisms

The aggregation of Aβ(17-40) follows a nucleation-dependent polymerization model, a hallmark of amyloid formation. nih.govaging-us.comworldscientific.com This process is characterized by a sigmoidal growth curve with a lag phase, during which thermodynamically unfavorable nuclei are formed, followed by a rapid elongation phase where these nuclei act as templates for monomer addition. aging-us.comworldscientific.com The kinetics of this process are sensitive to experimental conditions such as pH, temperature, and ionic strength. pnas.org

Primary Nucleation Processes

Primary nucleation is the initial and often rate-limiting step where soluble monomers self-associate to form an ordered nucleus. aging-us.comresearchgate.net This process can occur in solution (homogenous nucleation) or on a surface (heterogeneous nucleation). researchgate.net For Aβ peptides, including the p3 fragments, the formation of a nucleus from disordered monomers is a thermodynamically unfavorable event that requires overcoming a significant energy barrier. aging-us.compnas.org Studies on Aβ(17-40) and its longer counterpart, Aβ(17-42), have shown that these peptides readily form amyloid fibrils, suggesting that the removal of the hydrophilic N-terminal residues (1-16) facilitates the nucleation process. nih.gov The aggregation kinetics of p3 peptides, when analyzed globally, show a better fit to models dominated by secondary nucleation, although primary nucleation is the requisite first step. nih.govresearchgate.net

Secondary Nucleation and Surface Catalysis

Secondary nucleation involves the formation of new nuclei on the surface of existing fibrils. researchgate.netpnas.orgbiorxiv.org This catalytic process is a dominant pathway for the proliferation of amyloid fibrils for many amyloidogenic proteins, including Aβ peptides. pnas.orgbiorxiv.org For Aβ(17-40) and Aβ(17-42), kinetic studies have demonstrated that fibril formation is heavily dominated by secondary nucleation. nih.govresearchgate.net The existing fibrils act as a catalytic surface, accelerating the formation of new aggregates, which are often linked to neurotoxic oligomers. pnas.org This process is distinct from fibril elongation, as it generates new fibrils rather than simply extending existing ones. biorxiv.orgfrontiersin.org Research indicates that structural defects on the surface of amyloid fibrils can act as specific sites for secondary nucleation. biorxiv.org

Elongation and Fibril Growth Kinetics

Once stable nuclei are formed, fibril elongation proceeds rapidly through the sequential addition of monomers to the fibril ends. aging-us.comnih.gov This elongation phase is a more thermodynamically favorable process compared to nucleation. aging-us.com The rate of elongation is dependent on the concentration of soluble monomers and the number of available fibril ends. worldscientific.com Studies monitoring the disappearance of monomer signals using techniques like NMR have confirmed that fibril elongation is a major contributor to the increase in fibril mass. frontiersin.org

Dock-Lock Mechanisms of Elongation

The elongation of amyloid fibrils is often described by a two-step "dock-lock" mechanism. researchgate.netacs.org In this model, a disordered monomer first rapidly and reversibly associates with the fibril end (the "dock" step). researchgate.netnih.gov This is followed by a slower, rate-limiting conformational rearrangement where the monomer "locks" into the ordered, β-sheet-rich structure of the fibril template. nih.govresearchgate.netnih.gov This mechanism is supported by kinetic experiments showing that fibril extension rates saturate at high monomer concentrations, indicating a multi-step process. researchgate.net Molecular dynamics simulations have provided thermodynamic and structural insights into this process, revealing multiple free energy basins corresponding to the docked and locked states. nih.govfrontiersin.org The transition from the docked to the locked state involves the formation of specific backbone hydrogen bonds and side-chain reorientations. nih.gov

Oligomerization Pathways and Intermediate Formation

During the lag phase and throughout the aggregation process, various soluble, non-fibrillar oligomeric intermediates are formed. nih.govaging-us.commdpi.com These oligomers are considered by many to be the primary neurotoxic species in Alzheimer's disease. nih.govmdpi.com For Aβ(17-42), computational studies have revealed multiple kinetic pathways for the conversion of disordered oligomers into structured protofilaments. plos.org These pathways can involve on-pathway, metastable oligomers with distinct conformations. plos.org Studies on Aβ peptides have shown that the shape of these oligomers (compact versus extended) can dictate the subsequent aggregation pathway. acs.orgacs.org Annular, channel-like oligomers have been observed for p3 peptides, similar to those formed by full-length Aβ. nih.govnih.gov

Thermodynamic Characterization of Aggregation Equilibria and Stability

The thermodynamic stability of amyloid fibrils can be characterized by their equilibrium with soluble monomers. nih.gov This equilibrium is defined by the critical concentration, which is the concentration of soluble peptide at which the rates of fibril elongation and shrinkage are equal. acs.org The stability of Aβ aggregates can be influenced by mutations and maturation over time. rsc.orgmpg.de For instance, studies on Aβ40 have shown that aging enhances the thermodynamic stability of the fibrils. rsc.org Familial Alzheimer's disease-related mutations can also significantly alter the kinetic and thermodynamic stability of Aβ aggregates. mpg.de

Table 1: Key Kinetic and Thermodynamic Concepts in Aβ(17-40) Aggregation

Concept Description Relevance to Aβ(17-40)
Nucleation-Dependent Polymerization A multi-step process involving a slow nucleation phase followed by a rapid elongation phase. The fundamental mechanism governing the self-assembly of Aβ(17-40) into fibrils. nih.govworldscientific.com
Primary Nucleation The initial formation of stable nuclei from soluble monomers. A critical, rate-limiting step for Aβ(17-40) aggregation, facilitated by the peptide's hydrophobicity. nih.govaging-us.com
Secondary Nucleation The formation of new nuclei on the surface of existing fibrils. A dominant pathway for the proliferation of Aβ(17-40) fibrils, amplifying the aggregation process. nih.govresearchgate.net
Fibril Elongation The addition of monomers to the ends of pre-existing fibrils. The primary mechanism of fibril growth, leading to the extension of amyloid structures. aging-us.comfrontiersin.org
Dock-Lock Mechanism A two-step model for fibril elongation involving monomer docking and subsequent conformational locking. Explains the detailed kinetics of how individual Aβ(17-40) monomers are incorporated into a growing fibril. researchgate.netacs.orgnih.gov
Oligomerization The formation of soluble, non-fibrillar aggregates. Leads to the formation of potentially toxic intermediate species during Aβ(17-40) aggregation. nih.govplos.org
Thermodynamic Stability The relative free energy of the aggregated state compared to the monomeric state. Determines the extent of Aβ(17-40) fibril formation at equilibrium and is influenced by factors like aging and mutations. acs.orgrsc.orgmpg.de

Molecular Interactions Modulating β Amyloid 17 40 Aggregation

Peptide-Peptide Interactions: Role of Specific Residues and Hotspots

The aggregation of β-Amyloid (17-40), also known as p3, is a complex process significantly influenced by specific interactions between the peptide chains themselves. Certain regions within the peptide sequence, often referred to as "hotspots," play a crucial role in initiating and promoting the aggregation cascade.

Research has identified key "hotspots" for aggregation within the Aβ sequence, which are fully retained within the Aβ(17-40) fragment. These critical regions are primarily located at residues 17-21 (LVFFA) and 30-35 (AIIGLM). researchgate.netacs.org These segments are recognized as central to the amyloidogenic nature of the full-length Aβ peptide, and their presence in Aβ(17-40) underscores its intrinsic propensity to aggregate. nih.govnih.gov The hydrophobic sequence from residues 17-21 is considered particularly critical for the aggregation of Aβ40. nih.gov Structural studies have confirmed that residues 16-21 and 30-40 are located in the core of Aβ fibrils. nih.gov

The process of aggregation is thought to be driven by both hydrophobic and electrostatic interactions. The central hydrophobic core (residues 17-21) is a key player in the initial dimerization, which is the first step in the aggregation pathway. acs.org Studies have shown that peptides containing residues 17-20 or 30-35 enhance the aggregation of the full-length Aβ peptide, highlighting the importance of these specific regions. researchgate.net In particular, interactions between specific amino acids, such as F19 and L34, have been suggested to be essential for cellular toxicity. researchgate.net The formation of oligomers and protofibrils is significantly increased by fragments containing these hotspot regions. researchgate.net

Table 1: Key Aggregation Hotspots and Critical Residues in Aβ(17-40)
Region/Residue(s)SequenceRole in AggregationSupporting Findings
Residues 17-21LVFFACentral hydrophobic core, critical for initiating aggregation. nih.govnih.govnih.govRecognized as a key region for amyloidogenesis; promotes oligomer and fibril formation. researchgate.netnih.govnih.gov
Residues 30-35AIIGLMContributes significantly to the aggregation process. researchgate.netPeptide fragments containing this sequence enhance aggregation of full-length Aβ. researchgate.net
Residues 17-20LVFFPromotes aggregation of the full-length peptide. researchgate.netPeptides containing this sequence were found to enhance aggregation. researchgate.net
F19 and L34-Interactions between these residues are suggested to be essential for cellular toxicity. researchgate.netHighlights the importance of specific long-range interactions within the peptide structure. researchgate.net

Interactions with Lipid Bilayers and Membrane Mimics

The interaction of Aβ(17-40) with lipid bilayers is a critical area of research, as cell membranes are considered a primary site for Aβ aggregation and toxicity. frontiersin.orgnih.gov These interactions can significantly modulate the peptide's conformation and aggregation pathway.

The lipid composition of the cell membrane is a key determinant of how Aβ(17-40) interacts and aggregates. mdpi.com The membrane environment can promote the transition of Aβ peptides to a toxic β-sheet conformation, which then serves as a nucleation point for rapid self-aggregation. frontiersin.org Both electrostatic and hydrophobic interactions govern the attachment of Aβ to the cell membrane. mdpi.com

Conformational Changes Induced by Membrane Environment

In solution, Aβ peptides can exist in various conformations, including random coil, α-helix, and β-sheet structures. frontiersin.org However, the presence of a lipid membrane can shift this equilibrium towards a preferred conformation. frontiersin.org Interactions with the membrane can induce significant conformational changes in Aβ peptides, leading to an increase in β-sheet content and the initiation of oligomer and aggregate formation. mdpi.com

Studies have shown that Aβ peptides can interact with lipid bilayers in two main ways: peripherally, by associating with the surface, or by inserting into the hydrocarbon core. nih.gov These different interaction modes can lead to the adoption of either β-sheet or α-helical structures, respectively. nih.gov The transition from a random coil or α-helical state to a β-sheet conformation is considered a critical step in the aggregation process. pnas.org Molecular dynamics simulations have revealed that Aβ(17-40) has a tendency to move out of the lipid environment and lie on the surface of the bilayer. pnas.org

Role of Lipid Composition and Charge

The specific composition and charge of the lipid bilayer play a crucial role in modulating the interaction with Aβ(17-40). Negatively charged lipids, in particular, have been shown to interact with the peptide through specific electrostatic interactions. frontiersin.org These interactions can lead to conformational changes, an increase in the proportion of β-sheet structure, and the formation of amyloid aggregates. mdpi.com

Studies have shown that negatively charged phospholipids (B1166683) promote Aβ fibrillization, while neutral lipids have little to no effect. schroderlab.org The presence of cholesterol in the lipid bilayer can also enhance Aβ binding and aggregation. mdpi.com For instance, an optimal cholesterol content of about 35% in sphingomyelin-rich membrane regions was found to increase the binding capacity for Aβ more than 2.5-fold compared to cholesterol-poor membranes. mdpi.com The loss of the charged N-terminal residues in the p3 peptide (Aβ17-40) means it will have less interaction with charged phospholipid head-groups compared to full-length Aβ. nih.gov

Table 2: Influence of Lipid Environment on Aβ(17-40) Interaction and Conformation
Lipid Component/PropertyEffect on Aβ(17-40)Mechanism/Observation
Negatively Charged Lipids (e.g., Phospholipids)Promotes fibrillization and aggregation. mdpi.comfrontiersin.orgschroderlab.orgElectrostatic interactions lead to conformational changes and increased β-sheet content. mdpi.comfrontiersin.org
Neutral LipidsLittle to no effect on fibrillization. schroderlab.orgLack of strong electrostatic attraction. schroderlab.org
CholesterolEnhances binding and aggregation. mdpi.comOptimal concentrations (e.g., ~35% in sphingomyelin-rich regions) significantly increase Aβ binding capacity. mdpi.com
SphingomyelinBinds Aβ on the cell membrane surface, initiating fibrillization. mdpi.comWorks in concert with cholesterol to promote Aβ interaction. mdpi.com

Modulation by Metal Ions

Metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), are known to play a significant role in the aggregation of Aβ peptides, including the Aβ(17-40) fragment. nih.govmdpi.com These metal ions are found in high concentrations in amyloid plaques and can directly influence the aggregation process. nih.gov

The interaction of metal ions with Aβ can either accelerate or retard aggregation depending on the concentration and the specific metal ion. acs.org At high concentrations, both Cu(II) and Zn(II) can promote the rapid formation of amorphous aggregates. nih.gov Conversely, at lower, substoichiometric concentrations, these metal ions can slow down the fibrillization process. nih.gov

Zinc and Copper Binding Sites and Effects on Aggregation Kinetics

While the primary high-affinity metal-binding site of Aβ is located in the N-terminal region (residues 1-16), which is absent in Aβ(17-40), studies have shown that the C-terminal domain also contains potential metal-coordinating residues. acs.orgpnas.org Specifically, residues such as the histidines, are important for metal coordination. researchgate.net However, research focusing on Aβ fragments has indicated that the minimal sequence for Zn²⁺ and Cu²⁺ binding is within the 1-16 region. pnas.orgnih.gov Despite this, the C-terminal hydrophobic part (residues 17-42) is implicated in metal ion interactions, which can modulate the aggregating properties of the peptide. acs.org

Influence on Oligomer and Fibril Formation

Metal ions can significantly influence the morphology of the resulting Aβ aggregates, shifting the equilibrium between oligomers, fibrils, and amorphous aggregates. rsc.orgmdpi.com

At high concentrations, both zinc and copper can promote the formation of amorphous, non-fibrillar aggregates. nih.govpnas.org In contrast, at lower concentrations where fibrillization is retarded, there can be an increase in the formation of oligomers. acs.org For example, at an equimolar concentration of Cu(II) to Aβ, a roughly three-fold increase in the number of newly formed Aβ oligomers has been observed. acs.org Zinc has been shown to promote the formation of small, globular aggregates, while copper tends to produce poorly-structured micro-aggregates. rsc.org The metal-induced conformational changes can lead to the formation of a toxic, non-fibrillar oligomeric form that is distinct from the conformation of fibrils formed in the absence of zinc. mdpi.com

Table 3: Effects of Zinc and Copper Ions on Aβ(17-40) Aggregation
Metal IonConcentration EffectEffect on Aggregation KineticsInfluence on Aggregate Morphology
Zinc (Zn²⁺)High concentrationsPromotes rapid formation of amorphous aggregates. nih.govpnas.orgFormation of amorphous aggregates and small globular aggregates. pnas.orgrsc.org
Low (substoichiometric) concentrationsRetards fibril formation by reducing the elongation rate. pnas.orgCan lead to an increase in oligomer formation. acs.org
Copper (Cu²⁺)High concentrationsPromotes rapid formation of amorphous aggregates. nih.govFormation of amorphous aggregates and poorly-structured micro-aggregates. nih.govrsc.org
Low (substoichiometric) concentrationsRetards the overall fibrillization process. nih.govCan lead to a significant increase in the formation of oligomers. acs.org

Effects of Exogenous and Endogenous Chaperones on Aggregation

Molecular chaperones are a class of proteins that play a critical role in maintaining protein homeostasis by assisting in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation. nih.govmsu.ru Both endogenous (produced within the cell) and exogenous (introduced from outside the cell) chaperones can influence the aggregation pathway of amyloidogenic peptides like β-Amyloid (Aβ). Their effects on Aβ (17-40) aggregation are multifaceted, involving binding to different species in the aggregation pathway, thereby modulating the kinetics and the final morphology of the aggregates. rsc.org

Endogenous chaperones are the cell's natural defense against protein misfolding and aggregation. nih.gov Several families of heat shock proteins (HSPs), such as Hsp70 and small heat shock proteins (sHSPs) like αB-crystallin, have been shown to interact with Aβ peptides. nih.govnih.gov These chaperones can interfere with Aβ aggregation at various stages. For instance, they can bind to monomeric Aβ, preventing the initial nucleation step, which is the rate-limiting phase of aggregation. rsc.org Alternatively, they can bind to the surfaces of growing fibrils, inhibiting their elongation and blocking the secondary nucleation pathways that lead to a rapid increase in fibril mass. rsc.org Some chaperones can even remodel the aggregation process, redirecting it towards the formation of amorphous, less-toxic aggregates instead of highly ordered, toxic amyloid fibrils. rsc.org

Lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS), also known as β-trace, is a major endogenous Aβ-chaperone found in human cerebrospinal fluid. pnas.org Studies have shown that L-PGDS can inhibit the aggregation of both Aβ (1-40) and Aβ (1-42) by binding to the hydrophobic region of Aβ (residues 25-28), which is a key area for the conformational change from a random coil to a β-sheet structure. pnas.org The removal of L-PGDS from cerebrospinal fluid significantly reduces its ability to inhibit Aβ aggregation. pnas.org

Exogenous chaperones, which are not naturally present in the cellular environment where Aβ aggregation occurs, can also modulate this process. The J-protein DNAJB6, for example, has been shown to effectively inhibit the aggregation of Aβ42 peptides in vitro. frontiersin.org Its mechanism primarily involves the inhibition of primary nucleation. rsc.org Interestingly, the effectiveness of some chaperones can differ depending on the nature of the Aβ species. For instance, DNAJB6's ability to prevent the aggregation of an Aβ-Green Fluorescent Protein (GFP) fusion protein was found to be dependent on its interaction with Hsp70, a mechanism distinct from its action on pure peptide aggregation. frontiersin.org

The interaction between chaperones and Aβ peptides is complex and can be influenced by the specific type of chaperone and the Aβ alloform. The table below summarizes the effects of some chaperones on Aβ aggregation.

ChaperoneTypeEffect on Aβ AggregationMechanism of Action
Hsp70 family EndogenousInhibitionBinds to unfolded or misfolded proteins, preventing aggregation. nih.govpnas.org
αB-crystallin Endogenous (sHSP)InhibitionBinds to Aβ fibrils, inhibiting their elongation. nih.govmsu.ru
L-PGDS (β-trace) EndogenousInhibitionBinds to the hydrophobic region of Aβ, preventing conformational changes. pnas.org
DNAJB6 Exogenous (in some contexts)InhibitionPrimarily inhibits primary nucleation. rsc.orgfrontiersin.org
Apolipoprotein E (ApoE) EndogenousModulationCan inhibit or slow down fibril formation, but some variants may act as pathological chaperones. nih.govnih.gov

Co-aggregation with Other Amyloidogenic Peptides and Cross-Seeding Phenomena

The aggregation of β-Amyloid (17-40) is not an isolated event and can be significantly influenced by the presence of other amyloidogenic peptides. This interaction can occur through co-aggregation, where different peptides incorporate into the same aggregate structure, or through cross-seeding, where pre-formed fibrils of one peptide act as a template to accelerate the aggregation of another. researchgate.netnih.gov

A notable example of this phenomenon is the interaction between Aβ peptides and islet amyloid polypeptide (IAPP), the protein associated with type 2 diabetes. frontiersin.orgnih.gov Studies have demonstrated that Aβ and IAPP can interact at a molecular level, leading to the formation of cross-seeded oligomers and hybrid amyloid fibrils. frontiersin.orgdiva-portal.orgdiva-portal.orgacs.org The addition of pre-formed Aβ fibrils can trigger the aggregation of IAPP, and conversely, soluble IAPP can accelerate the aggregation of Aβ. nih.govresearchgate.net This cross-seeding is thought to be facilitated by structural similarities between the two peptides, particularly in their amyloidogenic core regions. nih.govacs.org The interaction is highly specific, with efficient cross-seeding observed between Aβ(1-40) and p3(17-40), and between Aβ(1-42) and p3(17-42), but not between mismatched C-terminal lengths. researchgate.net

Another clinically relevant interaction is with α-synuclein, the primary component of Lewy bodies in Parkinson's disease. researchgate.netnih.gov In vitro studies have shown that Aβ and α-synuclein can act as seeds for each other's aggregation. researchgate.netnih.gov Fibrils and oligomers of both Aβ(1-40) and Aβ(1-42) can seed the aggregation of α-synuclein, and α-synuclein aggregates can, in turn, accelerate Aβ fibril formation. researchgate.netnih.gov This reciprocal cross-seeding suggests a potential molecular link between the pathologies of Alzheimer's disease and Parkinson's disease. researchgate.net

The phenomenon of cross-seeding is not limited to disease-associated peptides. Research has shown that even amyloid fibrils from non-disease-related proteins, such as certain food proteins, can potentially cross-seed the aggregation of pathogenic proteins like α-synuclein. utwente.nl This highlights the general nature of the amyloid fold and the potential for a wide range of proteins to influence amyloid formation.

The table below summarizes key findings from studies on the co-aggregation and cross-seeding of β-Amyloid peptides with other amyloidogenic proteins.

Interacting PeptideType of InteractionKey Findings
Islet Amyloid Polypeptide (IAPP) Co-aggregation and Cross-seedingAβ and IAPP interact at a molecular level, forming hybrid fibrils. frontiersin.orgdiva-portal.orgacs.org Pre-formed Aβ fibrils can seed IAPP aggregation. researchgate.net Soluble IAPP accelerates Aβ aggregation. nih.gov Cross-seeding is specific to C-terminal length. researchgate.net
α-Synuclein Cross-seedingAβ and α-synuclein aggregates can mutually seed each other's aggregation. researchgate.netnih.gov This interaction may contribute to the co-occurrence of Alzheimer's and Parkinson's disease pathologies. researchgate.net
Full-length Aβ (1-40/42) Cross-seedingp3 peptides (Aβ17-40/42) rapidly form amyloid fibrils and can cross-seed with full-length Aβ peptides in a C-terminal specific manner. researchgate.net
Other Aβ alloforms (e.g., Aβ37, Aβ38) Co-aggregationShorter Aβ alloforms can co-aggregate with Aβ40, affecting the kinetics of aggregation and the final fibril structure. rsc.org

Advanced Methodologies for Studying β Amyloid 17 40 Aggregation

Biophysical Techniques for Structural Elucidation

A variety of biophysical methods are employed to probe the conformational landscape of Aβ(17-40) during its aggregation process. These techniques provide insights into the secondary and tertiary structures of the peptide in its different assembly states.

NMR spectroscopy is a powerful tool for obtaining atomic-resolution structural information on Aβ peptides in both solution and solid states.

Solution-State NMR: Solution-state NMR is well-suited for studying the early, soluble stages of Aβ aggregation, including monomers and small oligomers. lancs.ac.uk These studies can reveal the dynamic nature of the peptide and transient conformations that may act as precursors to aggregation. jst.go.jp For instance, studies on Aβ fragments have shown that they can adopt partially helical or random coil structures in solution under non-physiological conditions. portlandpress.comnih.gov One study on a related Aβ(17-34) peptide in an aqueous environment at physiological pH found it to adopt an α-helical structure for residues 19-26 and 28-33, a conformation that might represent an intermediate state before polymerization into β-sheets. portlandpress.comnih.gov High-pressure NMR has also been utilized to study the conformational states of Aβ peptides, helping to characterize heterogeneous and dynamic states that are difficult to observe under standard conditions. koreascience.kr

Solid-State NMR (ssNMR): ssNMR is essential for determining the structure of insoluble Aβ fibrils. nih.gov It provides crucial constraints for building molecular models of the fibrillar architecture. pnas.org ssNMR studies have revealed that Aβ fibrils are composed of in-register parallel β-sheets. pnas.org Specifically for Aβ(1-40) fibrils, ssNMR has shown that residues 12–24 and 30–40 form β-strands that create parallel β-sheets through intermolecular hydrogen bonding. pnas.org A bend in the peptide backbone around residues 25–29 allows for contact between the two β-sheets. pnas.org The N-terminal segment (approximately the first 10 residues) is typically found to be structurally disordered in the fibrils. pnas.org ssNMR can also distinguish between different fibril polymorphs, which may arise from varied growth conditions and correlate with differences in molecular structure. nih.gov

Table 1: Key Findings from NMR Studies of Aβ Peptides

NMR Technique Aβ Fragment Key Findings
Solution-State NMR Aβ(17-34) Adopts an α-helical structure in residues 19-26 and 28-33 in aqueous solution at physiological pH. portlandpress.comnih.gov
Solid-State NMR Aβ(1-40) Fibrils consist of parallel β-sheets formed by residues 12-24 and 30-40, with a bend at residues 25-29. pnas.org The N-terminal is disordered. pnas.org

CD spectroscopy is a widely used technique to monitor the secondary structure changes of proteins in solution. jascoinc.comjasco-global.com It is particularly effective for observing the conformational transition from random coil or α-helical structures to β-sheet-rich structures, which is a hallmark of amyloid aggregation. jascoinc.comjasco-global.comnih.gov

Studies on the p3 peptide, which includes Aβ(17-40), have utilized CD spectroscopy to demonstrate its high propensity to form β-sheet structures, even more so than the full-length Aβ peptide. publish.csiro.au The CD spectra of p3 fibrils are characterized by a strong negative band around 217 nm and a positive band at 198 nm, which is indicative of a high proportion of β-sheet content. nih.gov In contrast, the monomeric form is dominated by a negative band at 198 nm, characteristic of a random coil or irregular structure. nih.gov Time-course CD experiments can track the kinetics of this conformational change, providing insights into the aggregation process. researchgate.net

Table 2: Characteristic CD Spectral Features of Aβ(17-40) Conformers

Conformation Characteristic Wavelengths Interpretation
Monomer Negative band at ~198 nm Predominantly random coil/irregular structure. nih.gov
Fibril Negative band at ~217 nm, Positive band at ~198 nm High β-sheet content. nih.gov

FTIR spectroscopy is another valuable technique for analyzing the secondary structure of proteins, particularly the formation of β-sheets in amyloid aggregates. nih.gov The amide I band (around 1600-1700 cm⁻¹) in the infrared spectrum is highly sensitive to the protein backbone conformation. shimadzu.com

In the context of Aβ aggregation, a shift in the amide I band is indicative of a conformational transition. FTIR spectra of Aβ fibrils typically show intense bands in the β-sheet region. nih.gov Specifically, a band around 1630 cm⁻¹ is characteristic of parallel β-sheets, while antiparallel β-sheets exhibit bands at both ~1630 cm⁻¹ and ~1690 cm⁻¹. nih.govheraldopenaccess.us Studies have shown that during aggregation, there can be a time-dependent conversion from antiparallel to the more stable parallel β-sheet structure. shimadzu.com Isotope-edited FTIR can provide more detailed insights into the internal structure of Aβ oligomers, suggesting that they are composed of regular, antiparallel β-sheets or β-barrels. alexotech.com

Table 3: Amide I Band Frequencies in FTIR for Aβ Secondary Structures

Secondary Structure Amide I Band Frequency (cm⁻¹)
Parallel β-sheet ~1630 nih.govheraldopenaccess.us
Antiparallel β-sheet ~1630 and ~1690 nih.govheraldopenaccess.us
Aggregated state ~1623 heraldopenaccess.us

Time-resolved SAXS can be used to monitor the kinetics of Aβ oligomerization and fibril formation. uni-hamburg.de SAXS studies have been employed to characterize the three-dimensional structures of early Aβ oligomers in solution. researchgate.netrsc.org For instance, SAXS analysis has shown that in the absence of copper, Aβ(1-40) is initially monodisperse and intrinsically disordered. researchgate.netrsc.org Upon incubation, mature amyloid fibrils with a cross-section diameter of around 10 nm can be observed. uni-hamburg.de SAXS can also provide structural details about the complexes formed between Aβ oligomers and other proteins, such as the ectodomain of the amyloid precursor protein (AβPP). nih.gov

Imaging Techniques for Aggregate Morphology and Dynamics

Imaging techniques are crucial for visualizing the morphology of Aβ aggregates, from early oligomers to mature fibrils, providing direct evidence of their structure and assembly process.

TEM is a high-resolution imaging technique that has been extensively used to visualize the morphology of Aβ fibrils and their precursors. nih.gov By negative staining, TEM can reveal the fine structural details of amyloid aggregates.

TEM images have shown that p3 peptides, including Aβ(17-40), can form fibrillar assemblies with a morphology similar to that of full-length Aβ, including twisted fibril structures. nih.gov Early studies sometimes described the aggregates of p3 peptides as amorphous or as lattices of dense polymers, noting they were often shorter and more heterogeneous than full-length Aβ fibrils. nih.gov However, more recent work has clearly shown the formation of distinct fibrils. nih.gov TEM can also be used to visualize different stages of aggregation, from small oligomers and protofibrils to mature fibrils. nih.gov Single-particle analysis of TEM images has even suggested that p3 peptides can form ring-like annular oligomers. nih.gov The typical diameter of Aβ fibrils observed by TEM ranges from approximately 6 to 15 nm. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of surfaces at the nanoscale. It has proven to be an invaluable tool for visualizing the morphological characteristics of Aβ aggregates directly. diva-portal.orgnih.gov

Detailed Research Findings:

AFM studies have been instrumental in observing the various stages of Aβ aggregation, from early oligomers and protofibrils to mature fibrils. diva-portal.orgresearchgate.net The technique allows for the direct visualization of fragile nanoscale aggregates, which is made possible by using a "tapping mode" that minimizes lateral forces between the probe tip and the sample. nih.gov

Research has shown that the aggregation of Aβ peptides, including fragments like Aβ(17-40), is a complex process involving a variety of intermediate structures with diverse morphologies. diva-portal.org For instance, studies on full-length Aβ have revealed that the substrate on which the peptides are deposited significantly influences the aggregation pathway. On hydrophilic surfaces like mica, Aβ tends to form particulate, pseudomicellar aggregates that can assemble into linear, protofibril-like structures. nih.govpnas.org In contrast, on hydrophobic surfaces such as graphite, Aβ forms uniform, elongated sheets consistent with β-sheet structures. nih.govpnas.org This suggests that interactions at aqueous-hydrophobic interfaces, such as those found in cell membranes, may drive fibril formation. nih.govpnas.org

High-speed AFM (HS-AFM) has further advanced the field by enabling real-time visualization of the dynamic processes of fibril nucleation and elongation. pnas.org These studies have revealed different growth modes for Aβ fibrils, including straight and spiral morphologies, and even unexpected switching between these forms. pnas.org While much of the detailed HS-AFM work has focused on Aβ(1-42), the principles of observing dynamic structural transitions are applicable to understanding the aggregation of Aβ(17-40) as well.

AFM has also been used to characterize the size of Aβ oligomers. Studies have identified oligomeric particles with varying diameters, often in the range of several nanometers. pnas.orgacs.org For example, one study reported that Aβ(1-42) oligomers had diameters of 8–30 nm. pnas.org Another investigation found that newly formed large-size Aβ oligomers had an average diameter of approximately 10 nm. acs.org

Table 1: AFM Findings on Aβ Aggregation Morphologies

Aβ Species/Condition Observed Morphologies Key Findings
Aβ on hydrophilic mica Particulate, pseudomicellar aggregates, linear protofibril-like assemblies. nih.govpnas.org Surface properties strongly influence aggregation pathways. pnas.org
Aβ on hydrophobic graphite Uniform, elongated sheets with dimensions consistent with β-sheets. nih.govpnas.org Suggests a role for hydrophobic interfaces in driving fibrillogenesis. pnas.org
Aβ(1-42) (HS-AFM) Straight and spiral fibrils, with observable switching between modes. pnas.org Fibril elongation is a dynamic process with structural plasticity. pnas.org
Aβ(1-40) co-incubated with Aβ(25-35) Increased formation of oligomers and protofibrils. researchgate.net Specific regions of the Aβ sequence can promote the formation of early toxic aggregates. researchgate.net

Spectroscopic Assays for Aggregation Kinetics

Spectroscopic techniques are essential for monitoring the kinetics of Aβ aggregation in real-time, providing quantitative data on the rate and extent of fibril formation.

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. royalsocietypublishing.org This property makes it a widely used tool for monitoring amyloid aggregation kinetics. acs.orgresearchgate.net

Detailed Research Findings:

A typical ThT assay shows a sigmoidal curve of fluorescence intensity over time, which can be divided into a lag phase (nucleation), a growth or elongation phase, and a saturation or plateau phase. acs.org This allows for the determination of key kinetic parameters such as the lag time and the apparent rate constant of aggregation. acs.org

Studies have shown that Aβ(17-40), also referred to as p3, rapidly forms amyloid fibrils. nih.gov By using ThT fluorescence, researchers have been able to obtain reproducible kinetic data for p3 fibril formation, demonstrating a clear lag phase. nih.gov Cross-seeding experiments monitored by ThT have revealed that full-length Aβ can induce strong nucleation of p3 peptides, and this interaction is specific to the C-terminal sequence. nih.gov

It is important to note that the concentration of ThT itself can influence the aggregation process. At concentrations of 20 µM or lower, ThT generally has little effect on aggregation kinetics. royalsocietypublishing.orgresearchgate.net However, at higher concentrations (50 µM or more), it can alter the shape of the aggregation curves, and in some cases, even promote aggregation. royalsocietypublishing.orgresearchgate.netacs.org The optimal ThT concentration for monitoring aggregation kinetics has been found to be in the range of 20–50 µM for various amyloid proteins. royalsocietypublishing.org

Table 2: Kinetic Parameters from ThT Fluorescence Assays

Peptide Condition Lag Time (t_lag) Apparent Rate Constant (k_app) Key Findings
Aβ(1-40) Unseeded Characterized by a distinct lag phase. acs.org Can be modeled to extract quantitative parameters. acs.org Provides a baseline for studying inhibitors or enhancers of aggregation. acs.org
p3 (Aβ17-40/42) Unseeded Clear lag-phase observed after purification. nih.gov Kinetics dominated by secondary nucleation. nih.gov p3 peptides are amyloidogenic and form fibrils rapidly. nih.gov
Aβ(1-40) Seeded with p3 fibrils Reduced lag phase. nih.gov Increased aggregation rate. nih.gov Demonstrates cross-seeding potential between Aβ and p3 peptides. nih.gov
Aβ(1-40) Various ThT concentrations Lag time decreases with increasing ThT concentration. acs.org Rate of aggregate formation depends on ThT concentration. acs.org ThT can actively participate in and promote the aggregation process. acs.org

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of particles. Larger particles move more slowly, leading to slower fluctuations, which can be used to determine their hydrodynamic radius.

Detailed Research Findings:

DLS is particularly useful for detecting the formation of large Aβ oligomers and aggregates. nih.gov Studies on Aβ(1-40) have shown that freshly prepared, low molecular weight samples primarily consist of particles with a hydrodynamic radius of 1-2 nm. nih.gov However, even in these preparations, larger particles with radii greater than 100 nm can be detected, indicating a propensity for aggregation. nih.gov

In the context of Aβ oligomerization, DLS has been used to characterize different oligomeric species. For instance, one study observed that Aβ(1-40) oligomers had an apparent hydrodynamic radius of approximately 17 nm. pnas.org This technique is valuable for tracking the growth of aggregates over time and for assessing the effects of potential inhibitors or different environmental conditions on the size distribution of Aβ species. However, DLS measurements can be sensitive to the presence of even a small number of very large aggregates, which can dominate the scattering signal. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can detect the proximity of two fluorescent molecules (a donor and an acceptor) on a nanometer scale. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for studying conformational changes and intermolecular interactions in proteins. mdpi.com

Detailed Research Findings:

FRET is well-suited for investigating the early stages of Aβ aggregation, including monomeric conformations and the formation of small oligomers. nih.gov By labeling Aβ peptides at specific sites with donor and acceptor fluorophores, researchers can monitor changes in FRET efficiency that correspond to peptide folding, association, or aggregation. nih.gov

Single-molecule FRET (smFRET) studies have provided detailed insights into the conformational landscape of monomeric Aβ. These studies have shown that Aβ monomers are largely disordered but can transiently adopt more compact conformations that may act as precursors to aggregation. nih.gov For example, smFRET has been used to characterize the stability of Aβ aggregates and to detect the presence of low-population, stable oligomers. nih.govoup.com

FRET can also be used to monitor membrane-mediated nucleation of amyloid fibrils, providing information on the binding of proteins to lipid bilayers and their subsequent structural changes. nih.gov While many FRET studies have focused on full-length Aβ, the methodology is directly applicable to investigating the conformational dynamics and oligomerization of Aβ(17-40).

Computational and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, provide an atomic-level view of the conformational dynamics and aggregation pathways of Aβ peptides, complementing experimental techniques. nih.govtandfonline.com

MD simulations can be performed at different levels of resolution. Atomistic simulations explicitly model every atom in the system, offering a high level of detail but at a significant computational cost. nih.gov Coarse-grained (CG) simulations simplify the system by grouping atoms into larger "beads," which allows for the simulation of larger systems over longer timescales, albeit with a loss of atomic detail. tandfonline.com

Detailed Research Findings:

Atomistic MD simulations have been used to explore the interactions of Aβ fragments, including Aβ(17-42), revealing key residues and regions involved in peptide-peptide interactions and oligomer formation. plos.org These simulations can characterize the binding of inhibitor proteins to Aβ peptides, showing how they compete with inter-peptide interactions during the early stages of aggregation. plos.org Simulations have also highlighted the importance of specific regions, such as the central hydrophobic core (residues 16-22), in forming β-hairpin structures that are critical for oligomerization. mdpi.com

Coarse-grained simulations are particularly useful for studying the spontaneous oligomerization of Aβ peptides, a process that occurs on timescales often inaccessible to all-atom simulations. tandfonline.com Hierarchical approaches that combine CG simulations for efficient conformational sampling with subsequent atomistic simulations for detailed analysis have been successfully employed. nih.gov For example, CG simulations can first identify dominant oligomeric conformations of Aβ(17-42) trimers, which can then be converted back to an all-atom representation for more detailed investigation of their interactions with other molecules. nih.gov Both atomistic and coarse-grained simulations have shown that Aβ peptides are intrinsically disordered but have a propensity to form β-strand structures in specific regions, such as residues 16-21 and 30-35. mdpi.com

Table 3: Comparison of Simulation Methodologies for Aβ Studies

Methodology Advantages Disadvantages Typical Application for Aβ(17-40)
Atomistic Simulations High level of detail, explicit representation of all atoms and interactions. nih.gov Computationally expensive, limited to shorter timescales and smaller systems. nih.govtandfonline.com Investigating detailed monomer conformations, dimer interactions, and binding of small molecules or inhibitors. plos.org
Coarse-Grained Simulations Computationally efficient, allows for longer timescales and larger systems. tandfonline.com Loss of atomic detail, simplified representation of interactions. mdpi.com Studying spontaneous oligomerization, large-scale conformational changes, and initial stages of fibril formation. nih.govtandfonline.com

Free Energy Landscape Analysis

Free energy landscape analysis is a powerful computational methodology used to visualize and understand the complex process of protein aggregation, including that of β-Amyloid (17-40) and its parent peptides. This approach maps the conformational states of the peptide and the energetic barriers between them, providing a quantitative picture of the aggregation pathway. pnas.org By simulating the interactions between peptide monomers, these analyses reveal the thermodynamic and kinetic factors that govern the formation of oligomers and fibrils.

Computational models, such as coarse-grained force fields like AWSEM-MD (Associative memory, Water-mediated, Structure, and Energy Model), are employed to study the energy landscapes and relative stabilities of various oligomeric forms. pnas.orgnih.gov These simulations can track the transition from disordered monomers to structured aggregates. For instance, studies on the related Aβ(1-40) peptide show that while the monomer is largely disordered, a hairpin structure becomes more stable within oligomers due to the formation of intermolecular hydrogen bonds. pnas.orgnih.gov The aggregation free energy landscape for Aβ(1-40) is characterized as being nearly downhill at simulation concentrations, indicating a strong thermodynamic drive towards aggregation. pnas.org

The landscape is often described as a "multi-funnel" landscape, featuring numerous energy minima (representing stable or metastable structures) separated by energy barriers. acs.org This complexity explains the polymorphism observed in amyloid aggregates, where various structures like prefibrillar, cylindrin-like oligomers with antiparallel β-sheets can form. pnas.org The transition to more stable, fibrillar structures with parallel β-sheets often involves overcoming a significant energy bottleneck. For Aβ(1-40), the fibrillar oligomer becomes energetically favored over the prefibrillar form at the pentamer stage. pnas.orgnih.gov

These computational analyses have been crucial in detailing aggregation mechanisms, such as the "dock-lock" model, where a monomer first docks onto a fibril template and then locks into place. acs.org The free energy landscape can reveal kinetic traps, which are stable, off-pathway aggregates that can slow down the formation of mature fibrils. acs.org Factors influencing the landscape, such as the presence of metal ions like zinc and copper, can also be investigated, as they are known to alter aggregation kinetics by stabilizing certain oligomeric states. frontiersin.org

Table 1: Key Findings from Free Energy Landscape Analysis of Aβ Peptides

FindingSignificanceRelevant Peptide(s)Citations
Aggregation landscape is a "multi-funnel" with kinetic traps.Explains the structural polymorphism of aggregates and the existence of off-pathway, potentially toxic, oligomers.Aβ(17-42) acs.org
Fibrillar oligomers become favored at a critical oligomer size (pentamer).Identifies a key bottleneck in the conversion from prefibrillar to fibrillar structures.Aβ(1-40) pnas.orgnih.gov
Monomers are largely disordered; hairpin structures stabilize in oligomers.Highlights the role of intermolecular interactions in driving the conformational changes necessary for aggregation.Aβ(1-40) pnas.orgnih.gov
Metal ions (e.g., Zn²⁺, Cu²⁺) shift the population of polymorphic states.Demonstrates how environmental factors can modulate the aggregation pathway and the stability of different oligomeric species. frontiersin.org
The aggregation process can follow a "dock-lock" mechanism.Provides a step-by-step model for fibril elongation, where monomers conform to the structure of a pre-existing fibril template.Aβ(9-40) frontiersin.org

Peptide Preparation and Purification Strategies for Research

The availability of pure, well-characterized β-Amyloid (17-40) peptide is essential for reproducible in vitro aggregation studies. Both chemical synthesis and recombinant expression are employed to produce the peptide, each followed by rigorous purification protocols designed to isolate the monomeric form and remove impurities or pre-existing aggregates.

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a common method for producing Aβ peptides. mdpi.com A challenge with synthesizing amyloidogenic sequences is their tendency to aggregate during both synthesis and purification. mdpi.com To overcome this, specific resins like 4-hydroxymethyl benzamide (B126) (HMBA) resin have been utilized. mdpi.com A key step following synthesis and deprotection is the reduction of any oxidized methionine residues, which can occur during the process. mdpi.com The crude peptide is typically cleaved from the resin using an acid, such as trifluoroacetic acid (TFA), and then precipitated. frontiersin.org

Recombinant Expression: For larger quantities, Aβ peptides can be expressed in Escherichia coli, often as part of a fusion protein. nih.govnih.gov This approach helps to improve peptide stability and prevent degradation within the host cell. The fusion protein is typically designed to accumulate in inclusion bodies, which simplifies initial isolation. nih.govnih.gov After cell lysis, the inclusion bodies are harvested and solubilized using denaturing agents like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. nih.gov The Aβ peptide is then cleaved from its fusion partner using a specific protease, such as Factor Xa. nih.gov

Purification Strategies: Regardless of the production method, purification is critical. A primary technique is reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgnih.gov

RP-HPLC: The crude peptide is dissolved, often in a strong solvent like formic acid, and injected into an HPLC system equipped with a C4 or C18 column. frontiersin.orgnih.gov A gradient of an organic solvent, typically acetonitrile (B52724) containing a small amount of TFA, is used to elute the peptide. frontiersin.orgnih.gov

Ion-Exchange Chromatography: This method can be used to separate the peptide from contaminants based on charge. nih.gov

Size-Exclusion Chromatography (SEC): SEC is often employed to separate monomeric peptide from oligomers and larger aggregates. nih.gov

Novel Protocols: To prevent aggregation during purification, innovative methods have been developed. One such process involves cleaving the peptide from the synthesis resin using aqueous sodium hydroxide (B78521) (NaOH). The resulting basic conditions keep the peptide in a monomeric state, facilitating easier purification. mdpi.com

After purification, the peptide's identity and purity are confirmed using techniques like mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC. frontiersin.orgnih.gov To prepare for aggregation assays, the lyophilized, purified peptide is carefully dissolved to ensure a monomeric starting state, often by using a basic solution like NaOH followed by neutralization, or by treatment with hexafluoroisopropanol (HFIP). mdpi.commdpi.com

Table 2: Peptide Preparation and Purification Strategies

StrategyDescriptionKey Reagents/EquipmentCitations
Production
Solid-Phase Peptide SynthesisChemical synthesis of the peptide on a solid support resin using Fmoc-protected amino acids.Fmoc-amino acids, HMBA resin, SPPS synthesizer mdpi.com
Recombinant ExpressionExpression in E. coli as a fusion protein, often directed to inclusion bodies.pET vector, E. coli expression host, Factor Xa nih.govnih.gov
Purification
Reverse-Phase HPLC (RP-HPLC)Separates the peptide based on hydrophobicity. It is the most common and effective method for achieving high purity.C4 or C18 column, acetonitrile, trifluoroacetic acid frontiersin.orgnih.gov
Ion-Exchange ChromatographySeparates molecules based on their net surface charge. Used as a step to remove charged impurities.Anion-exchange resin nih.gov
Size-Exclusion ChromatographySeparates molecules by size. Effective for removing aggregates and purifying the monomeric fusion protein before cleavage.SEC column, guanidine hydrochloride nih.gov
Basic Cleavage and MonomerizationA method where the peptide is cleaved from the synthesis resin and kept soluble under basic conditions to prevent aggregation before purification.Sodium hydroxide (NaOH) mdpi.com

Mechanistic Contributions of β Amyloid 17 40 in Amyloidogenesis Models

β-Amyloid (17-40) as a Model for Amyloid Fibril Core Formation

While full-length Aβ peptides are the primary components of amyloid plaques, the Aβ (17-40) fragment provides a valuable model for understanding the fundamental principles of amyloid fibril core formation. This is because the Aβ (17-40) sequence contains key hydrophobic and β-sheet-promoting regions that are critical for the aggregation process. bms.kr

The core structure of amyloid fibrils is characterized by a cross-β sheet architecture, where β-strands run perpendicular to the fibril axis. frontiersin.orgnih.gov Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of Aβ fibrils. frontiersin.orgpnas.org These studies have revealed that residues within the central and C-terminal regions of the Aβ peptide, which are present in Aβ (17-40), are crucial for forming the stable, parallel β-sheets that constitute the fibril core. nih.govpnas.org Specifically, the regions encompassing residues 17-21 and a C-terminal segment after residue 29 are identified as having hydrophobic cores that readily form β-sheets. acs.org

The Aβ (17-40) fragment, by virtue of containing these critical domains, can self-assemble into fibrillar structures, albeit with different kinetics and morphologies compared to the full-length peptides. This allows researchers to study the core aggregation process in a simplified system, providing insights into the molecular interactions that drive fibrillization. The study of Aβ (17-40) helps to delineate the minimal structural requirements for amyloid formation and serves as a basis for designing inhibitors that target the core amyloidogenic sequence.

FeatureDescriptionSource
Core Aggregating Region Contains hydrophobic domains (residues 17-21 and 29-40) essential for β-sheet formation and fibril assembly. bms.kracs.org
Structural Motif Forms a cross-β sheet structure, a hallmark of amyloid fibrils. frontiersin.orgnih.gov
Research Utility Serves as a simplified model to study the fundamental mechanisms of amyloid fibril formation.

Insights into Conformational Seeding and Strain Propagation

The concept of "conformational seeding" is central to the prion-like spread of amyloid pathology in the brain. wikipedia.org This process involves pre-existing amyloid aggregates (seeds) inducing the misfolding and aggregation of soluble monomers. wikipedia.orgpnas.org While much of the research has focused on full-length Aβ, there is growing interest in the role of truncated species like Aβ (17-40) in this process.

Studies have shown that different "strains" of Aβ fibrils can exist, each with a distinct molecular structure and a corresponding capacity to propagate that specific conformation. pnas.orgnih.gov This structural polymorphism is thought to contribute to the heterogeneity observed in Alzheimer's disease pathology. pnas.orgnih.gov The Aβ (17-40) fragment, containing a significant portion of the core amyloidogenic region, has the potential to participate in and influence this seeding process.

Although direct studies on the seeding capacity of Aβ (17-40) are less common, the principles derived from studies of other Aβ fragments are relevant. For instance, N-terminally truncated Aβ peptides with pyroglutamate (B8496135) modifications have been shown to act as potent seeds for Aβ aggregation. nih.gov Given that Aβ (17-40) is a naturally occurring fragment found in plaques, it is plausible that it could act as a seed or interact with full-length Aβ to modulate the formation and propagation of different fibril strains. pnas.orgnih.gov The presence of various Aβ species, including Aβ (17-40), within amyloid deposits suggests a complex interplay that could lead to the generation of heterogeneous and potentially more pathogenic amyloid structures. nih.gov

ConceptRelevance to β-Amyloid (17-40)Source
Conformational Seeding Pre-formed aggregates can template the misfolding of soluble monomers. Aβ (17-40), as a component of plaques, could potentially act as a seed. pnas.orgwikipedia.orgnih.gov
Strain Propagation Different structural variants (strains) of amyloid fibrils can self-propagate. The interaction of Aβ (17-40) with full-length Aβ may contribute to the diversity of amyloid strains. pnas.orgpnas.orgnih.gov
Heterogeneity of Plaques Amyloid plaques are composed of a mixture of Aβ peptides. This heterogeneity, including the presence of Aβ (17-40), likely influences the overall properties of the aggregates. nih.gov

Role in Cellular Stress Responses in Vitro Mechanisms

The interaction of amyloid peptides with cellular systems is a critical aspect of their pathogenicity. In vitro studies have demonstrated that various forms of Aβ can trigger cellular stress responses, including oxidative stress and inflammatory reactions. csic.es While full-length Aβ peptides are potent inducers of these responses, Aβ (17-40) has also been implicated in eliciting cellular toxicity.

One of the key mechanisms of Aβ-induced toxicity is the disruption of cellular membranes and ionic homeostasis. pnas.org Research has shown that non-amyloidogenic Aβ fragments, including Aβ (17-42), a close relative of Aβ (17-40), can form ion channels in cellular membranes. pnas.org This leads to an influx of ions like calcium, which can trigger downstream neurotoxic events, including neurite degeneration and cell death. pnas.org

Cellular ResponseMechanismImplication of β-Amyloid (17-40)Source
Ion Channel Formation Formation of pores in cell membranes leading to dysregulation of ion homeostasis.Aβ (17-42) forms ion channels, suggesting a similar potential for Aβ (17-40). pnas.org
Oxidative Stress Generation of reactive oxygen species (ROS).Contributes to the overall oxidative burden in the presence of various Aβ species. csic.esnih.gov
Inflammatory Response Activation of pathways like NF-κB.Potential to contribute to the inflammatory environment within amyloid plaques. nih.gov

Implications for Amyloid-Associated Protein Misfolding Mechanisms

The misfolding and aggregation of proteins is a hallmark of many neurodegenerative diseases, often referred to as proteinopathies. nih.govmdpi.com The principles of protein misfolding observed with Aβ are relevant to a broader range of amyloidogenic proteins, such as tau, α-synuclein, and islet amyloid polypeptide (IAPP). nih.govnih.gov

The study of Aβ (17-40) contributes to our understanding of these general protein misfolding mechanisms. The transition from a soluble, often α-helical or random coil conformation, to a β-sheet-rich aggregated state is a common theme in amyloid diseases. nih.gov By examining the aggregation behavior of a truncated yet amyloidogenic fragment like Aβ (17-40), researchers can gain insights into the fundamental forces driving this conformational change. nih.gov

Moreover, the concept of cross-seeding, where one amyloidogenic protein can influence the aggregation of another, is an area of active investigation. tmc.edu There is evidence that misfolded Aβ can induce the misfolding of tau protein, another key player in Alzheimer's disease. wikipedia.orgtmc.edu While specific studies on the cross-seeding potential of Aβ (17-40) are limited, its presence in the complex milieu of the Alzheimer's brain suggests it could be part of the intricate web of interactions that lead to the co-localization of different misfolded proteins. wikipedia.orgnih.gov Understanding the behavior of Aβ (17-40) therefore has implications beyond Alzheimer's disease, contributing to a more comprehensive view of protein misfolding in neurodegeneration.

Misfolding MechanismDescriptionRelevance of β-Amyloid (17-40)Source
Conformational Transition Change from a soluble state to a β-sheet-rich aggregate.Provides a model system to study the core determinants of this transition. nih.gov
Protein Aggregation Self-assembly of misfolded proteins into fibrils.Its aggregation properties shed light on the general principles of amyloid formation. wikipedia.org
Cross-Seeding Interaction between different amyloidogenic proteins.Its presence in plaques suggests a potential role in the complex interplay of protein misfolding in the brain. wikipedia.orgnih.govtmc.edu

Future Directions and Emerging Research Avenues for β Amyloid 17 40 Studies

Development of Novel Mechanistic Probes for Aggregation

A significant challenge in studying β-Amyloid (17-40) aggregation is the transient and heterogeneous nature of early-stage oligomers. To address this, a key research direction is the creation of sophisticated molecular probes capable of detecting and characterizing these species with high specificity.

Recent advancements have moved beyond traditional dyes like Thioflavin T (ThT), which primarily binds to mature β-sheet-rich fibrils, towards probes that can identify pre-fibrillar aggregates. For instance, novel fluorescent chemical probes are being developed to preferentially recognize Aβ oligomeric assemblies over monomers or fibrils. One such probe, BD-Oligo, was identified through a diversity-oriented fluorescence library screening and demonstrated the ability to dynamically monitor oligomers during the fibrillogenesis process. plos.org Computational studies suggest its binding mechanism involves π-π stacking interactions and hydrogen bonding with the exposed hydrophobic areas of Aβ oligomers. plos.org

Other innovative probes are designed based on the structural features of oligomers. Researchers have developed "v-shaped" molecules like PTO-29, which are hypothesized to fit into the "v-shaped" binding pockets of Aβ trimers, allowing for specific interactions. acs.org Similarly, probes incorporating a spiropyran (SP) moiety into an amino naphthalenyl-2-cyanoacrylate (ANCA) scaffold, such as AN-SP, have shown considerable fluorescence enhancement specifically with Aβ oligomers, while showing minimal response to fibrils. acs.org The rigidity and steric hindrance provided by the SP group are thought to prevent intercalation into the tighter binding sites of mature fibrils. acs.org Furthermore, dual-channel fluorescent probes like C17 have been engineered to distinguish between oligomers and aggregates through different emission peaks, offering a tool to study the dynamic relationship between these species. rsc.org

These developments signify a shift towards creating tools that provide mechanistic insights, allowing researchers to dissect the complex aggregation cascade of fragments like β-Amyloid (17-40) in real-time.

Table 1: Examples of Novel Probes for Aβ Aggregation

Probe NameTarget SpeciesPutative Mechanism/FeatureReference
BD-Oligo Aβ OligomersPreferential binding to oligomers over monomers/fibrils; π-π stacking and H-bonding with hydrophobic patches. plos.org
AN-SP Aβ OligomersSpiropyran (SP) moiety provides rigidity, preventing binding to fibril pockets. acs.org
PTO-29 Aβ Oligomers"V-shaped" structure designed to fit specific trimer binding pockets. acs.org
C17 Aβ Oligomers & AggregatesDual-channel fluorescence with distinct emission peaks for oligomers (~470 nm) and aggregates (~600 nm). rsc.org

High-Throughput Screening for Aggregation Modulators at a Mechanistic Level

Identifying molecules that can modulate the aggregation of β-Amyloid (17-40) is a critical therapeutic strategy. High-throughput screening (HTS) provides a powerful platform to test large chemical libraries for such activity. Future HTS efforts are evolving to not only identify inhibitors but also to provide insights into their mechanism of action.

Traditional HTS methods often rely on fluorescence readouts, such as the Thioflavin T (ThT) assay, which measures the formation of β-sheet-rich aggregates. nih.gov While effective for identifying fibril inhibitors, this method can be prone to false positives from compounds that quench fluorescence or otherwise interfere with the dye. nih.govresearchgate.net To overcome this, secondary, non-fluorescence-based confirmation assays like turbidimetry and transmission electron microscopy are essential. researchgate.net In one screen of over 11,000 compounds for inhibitors of Aβ(17-40) aggregation using a ThT-based assay, 35 initial hits were narrowed down to four confirmed inhibitors after secondary validation. researchgate.net

Emerging HTS approaches aim to be more robust and mechanistically informative. Cell-based screening systems, for example, use fusion proteins like Aβ-lactamase or Aβ-Green Fluorescent Protein (GFP) in E. coli. researchgate.netprinceton.edu In these systems, Aβ aggregation disrupts the function or folding of the reporter protein, leading to an observable change (e.g., reduced cell growth or fluorescence). researchgate.netprinceton.edu Inhibitors of aggregation restore the reporter's function, providing a clear and quantifiable signal. princeton.edu

Another innovative direction is the use of microfluidic systems, which offer high-throughput analysis with low reagent consumption. acs.org In such systems, Aβ monomers can be immobilized in microchannels, and the aggregation process can be monitored in the presence of various test compounds or environmental factors. acs.org Furthermore, screening at the membrane interface is gaining traction, as lipid membranes are known to accelerate Aβ aggregation. nih.gov An HTS campaign using a library of over 1,800 compounds identified five lead compounds that specifically modulate the membrane-assisted aggregation of Aβ40. nih.gov

These advanced HTS methodologies allow for the discovery of novel chemical entities that can modulate β-Amyloid (17-40) aggregation through diverse mechanisms, providing valuable tool compounds and potential therapeutic leads.

Table 2: High-Throughput Screening (HTS) Methodologies for Aβ Aggregation

HTS MethodPrincipleAdvantagesDisadvantages/ConsiderationsReference
Thioflavin T (ThT) Fluorescence ThT dye binds to β-sheet structures, causing a measurable fluorescence enhancement.Simple, widely used, good for identifying fibril inhibitors.Prone to false positives from fluorescent quenchers or compounds that interfere with the dye. nih.govresearchgate.net
Cell-Based (e.g., Aβ-GFP fusion) Aβ aggregation disrupts the folding/function of a fused reporter protein (GFP), reducing fluorescence. Inhibitors restore the signal.In vivo context, can screen for inhibitors of aggregation and toxicity.Requires genetic modification of cells; compound permeability can be a factor. researchgate.netprinceton.edu
Microfluidic Systems Aβ aggregation is induced and monitored within microchannels, allowing for parallel testing of many compounds.High-throughput, low sample volume, allows for control over environmental factors.Immobilization chemistry and flow dynamics can influence results. acs.org
Membrane Interface Screening Aggregation is studied in the presence of lipid vesicles to find modulators active in a membrane environment.More biologically relevant as membranes catalyze aggregation.Requires preparation of lipid vesicles; assay setup can be more complex. nih.gov

Integration of Advanced Biophysical and Computational Approaches

To fully comprehend the aggregation process of β-Amyloid (17-40), from disordered monomers to structured oligomers and fibrils, a multi-pronged approach that integrates advanced biophysical techniques with powerful computational modeling is essential. This synergy allows researchers to bridge the gap between atomic-level detail and macroscopic behavior.

Computational Approaches: Molecular Dynamics (MD) simulations have become an indispensable tool for exploring the dynamic nature of Aβ peptides. tandfonline.com By simulating the movement of atoms over time, MD can reveal the aggregation behaviors of Aβ(17-42) oligomers, showing how their structural stability increases with the number of monomers. tandfonline.com These simulations have identified that the C-terminal hydrophobic segment (residues 30-42) may act as a nucleation site for aggregation and that specific intermolecular contacts, such as those between Gly33-Gly33 and Gly37-Gly37, can mediate the packing of β-sheets. tandfonline.com Furthermore, MD simulations of the related Aβ(17-42) fragment have traced the entire aggregation process, uncovering multiple kinetic pathways, including the formation of on-pathway metastable oligomers that could be linked to cellular toxicity. plos.org

Biophysical Techniques: Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a leading experimental method for determining the high-resolution structure of insoluble amyloid aggregates. nih.gov While much work has focused on full-length Aβ, the principles and findings are crucial for understanding fragments like β-Amyloid (17-40). For instance, ssNMR has been used to develop detailed molecular models of different fibril polymorphs, revealing how peptides arrange into in-register parallel β-sheets. nih.govpnas.org Solution NMR has been applied to study soluble, non-aggregating forms of peptide fragments. An NMR study of a soluble Aβ(17-34) peptide revealed a partial α-helical conformation, providing a snapshot of a potential intermediate structure before its conversion to β-sheets. portlandpress.com

The integration of these methods is powerful. Computational models can be validated against experimental data from NMR or electron microscopy. plos.org In turn, experimental structures provide realistic starting points for MD simulations, allowing for the exploration of structural stability and dynamics. nih.gov For example, MD simulations starting from a crystal structure showed that a specific tetramer topology is stable for Aβ(17-42) but unstable for Aβ(17-40), suggesting that the C-terminal length is critical for the stability of certain nonfibrillar oligomers. nih.gov This integrated approach provides a detailed, dynamic picture of β-Amyloid (17-40) aggregation that is unattainable by any single technique alone.

Table 3: Integrated Biophysical and Computational Methods for Aβ(17-40) Studies

TechniqueFocusKey Insights for Aβ(17-40) and related fragmentsReference
Molecular Dynamics (MD) Simulation Aggregation pathways, oligomer stability, conformational changes.Revealed that the C-terminus (30-42) acts as a nucleation site; identified specific residue contacts (Gly33, Gly37) in oligomer packing; traced conversion from disordered oligomers to U-shaped protofilaments. tandfonline.complos.org
Solid-State NMR (ssNMR) High-resolution structure of insoluble fibrils and protofibrils.Provides atomic-level constraints for building models of fibril polymorphs; determines the arrangement of β-sheets and loop regions. nih.govpnas.org
Solution NMR Structure and dynamics of soluble monomers and small oligomers.Characterized the α-helical intermediate structure of the Aβ(17-34) fragment in a soluble state. portlandpress.com
Atomic Force Microscopy (AFM) Morphology and structure of individual aggregates.Visualizes different aggregate species like globular oligomers and protofibrils; used to examine the effects of modulator compounds. pnas.org

Understanding Molecular-Level Polymorphism and its Implications

A critical aspect of amyloid research is the phenomenon of structural polymorphism, where a single peptide sequence can assemble into a variety of distinct fibril structures. nih.govnih.gov These structural variations, or polymorphs, can differ in their morphology (e.g., twisted vs. striated ribbons), protofilament arrangement, and the molecular conformation of the constituent peptides. pnas.orgnih.gov Understanding the origins and consequences of polymorphism in β-Amyloid (17-40) aggregates is a key future direction, as it may explain variations in disease pathology.

Amyloid fibrils are known to be highly polymorphic, and this heterogeneity is observed in aggregates formed both in vitro and those isolated from brain tissue. acs.orgpnas.org For Aβ40, different polymorphs with twofold or threefold symmetry have been characterized, which differ in the conformation of non-β-strand segments and in the contacts between peptide molecules. pnas.org While both major polymorphs are built from in-register parallel β-sheets, the subtle structural differences have significant implications. pnas.org

The structural polymorphism of Aβ aggregates is believed to be biologically significant, potentially influencing fibril-induced cytotoxicity and the rate of disease progression. acs.orgnih.gov For example, different Aβ aggregate morphologies have been shown to possess varying levels of toxicity. acs.org The specific structure, including intramolecular interactions like the contact between residues F19 and L34 (both within the 17-40 sequence), has been shown to be crucial for the cytotoxic effects of Aβ40 fibrils. acs.orgnih.gov

The conditions under which aggregation occurs, including the presence of surfaces or molecular chaperones, can direct the formation of specific polymorphs. nih.govnsf.gov For instance, the small heat shock protein αB-Crystallin can modulate the polymorphism of Aβ40, preventing the formation of a compact fibril structure and leading to a new polymorph with a more dynamic N-terminus. nih.gov Similarly, functionalized silica (B1680970) surfaces can direct the formation of Aβ40 fibrils with distinct structures. nsf.gov

Because the β-Amyloid (17-40) fragment contains the central hydrophobic core and key residues known to be critical for aggregation and fibril stability, studying its polymorphism is vital. nih.gov Future research will focus on elucidating the high-resolution structures of different Aβ(17-40) polymorphs and linking these specific structures to their functional and pathological consequences. This knowledge is essential for developing therapeutics that can target the most disease-relevant aggregate structures.

Compound and Protein List

NameType
β-Amyloid (17-40)Peptide Fragment
β-Amyloid (17-42)Peptide Fragment
β-Amyloid (17-34)Peptide Fragment
Aβ40Peptide
Aβ42Peptide
αB-CrystallinProtein (Chaperone)
Thioflavin T (ThT)Fluorescent Dye
BD-OligoFluorescent Probe
PTO-29Fluorescent Probe
AN-SPFluorescent Probe
C17Fluorescent Probe
Green Fluorescent Protein (GFP)Protein (Reporter)
LactamaseEnzyme (Reporter)

Q & A

Q. What are the optimal experimental conditions for solubilizing and stabilizing β-Amyloid (17-40) in vitro?

β-Amyloid (17-40) requires careful handling due to its propensity for aggregation. Use trifluoroacetic acid (TFA)-free solvents, such as hexafluoroisopropanol (HFIP), to initially dissolve the peptide. For aqueous buffers, employ phosphate-buffered saline (PBS) at pH 7.4 with 0.1% ammonia to delay fibril formation. Centrifugation at 14,000×g for 10 minutes post-sonication removes pre-aggregated species . Monitor stability using dynamic light scattering (DLS) or Thioflavin T fluorescence assays.

Q. How can researchers validate the structural integrity of synthetic β-Amyloid (17-40)?

Combine mass spectrometry (MS) for molecular weight verification and circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., random coil vs. β-sheet dominance). Nuclear magnetic resonance (NMR) can resolve atomic-level structural details but requires isotopic labeling (e.g., ¹⁵N/¹³C) for fragment-specific analysis. Cross-reference with published spectra of related β-amyloid fragments (e.g., β-Amyloid (1-42)) to identify deviations .

Q. What in vitro models are suitable for studying β-Amyloid (17-40) toxicity?

Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) exposed to β-Amyloid (17-40) at concentrations of 5–20 μM for 24–48 hours are standard. Use lactate dehydrogenase (LDH) assays for membrane integrity and MTT/TUNEL assays for metabolic activity and apoptosis. Include β-Amyloid (1-42) as a positive control to contextualize toxicity profiles .

Advanced Research Questions

Q. How do aggregation kinetics of β-Amyloid (17-40) compare to other β-amyloid fragments (e.g., 1-42, 35-42) under physiological conditions?

Design kinetic assays using Thioflavin T fluorescence and atomic force microscopy (AFM) to track fibril formation. For β-Amyloid (17-40), lag phases are typically longer than those of β-Amyloid (1-42) but shorter than β-Amyloid (35-42), suggesting intermediate hydrophobicity. Control variables like temperature (37°C), ionic strength (150 mM NaCl), and agitation (200 rpm) to mimic physiological stress .

Q. What methodological strategies resolve contradictions in β-Amyloid (17-40) neurotoxicity reported across studies?

Discrepancies often arise from batch-to-batch variability in peptide synthesis or differences in cell culture media (e.g., serum content). Standardize protocols by:

  • Using commercially validated peptides (e.g., >95% purity via HPLC).
  • Pre-treating cells with antioxidants (e.g., N-acetylcysteine) to isolate oxidative stress mechanisms.
  • Replicating experiments across multiple cell models and aggregating data via meta-analysis .

Q. How can molecular dynamics (MD) simulations enhance understanding of β-Amyloid (17-40) interactions with lipid membranes?

Employ all-atom MD simulations with force fields like CHARMM36 to model peptide-membrane interactions. Focus on residues 17–40’s hydrophobic core (e.g., Val18, Phe20) and their insertion into lipid bilayers. Validate simulations with experimental techniques such as surface plasmon resonance (SPR) or fluorescence anisotropy .

Data Analysis and Presentation

Q. What statistical approaches are recommended for analyzing β-Amyloid (17-40) aggregation data with high variability?

Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For time-series aggregation data, apply nonlinear regression to fit sigmoidal curves (lag phase, growth rate, plateau). Report confidence intervals and effect sizes to highlight biological significance over mere statistical significance .

Q. How should researchers present structural data for β-Amyloid (17-40) in publications?

Include:

  • Table 1 : Comparison of secondary structure percentages (α-helix, β-sheet, random coil) across solvents (e.g., HFIP vs. PBS) derived from CD spectroscopy.
  • Figure 1 : AFM/TEM images showing morphological differences between oligomers and fibrils.
  • Supplementary Data : Raw NMR/MS files and simulation trajectories in repositories like Zenodo .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in β-Amyloid (17-40) studies?

  • Detail peptide source, storage conditions (−80°C lyophilized), and resuspension protocols.
  • Share code for MD simulations and image analysis scripts (e.g., Python-based AFM particle tracking).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

How can researchers address unresolved questions about β-Amyloid (17-40)’s role in Alzheimer’s disease pathogenesis?

Propose transgenic animal models expressing truncated Aβ species (e.g., APP/PS1 mice with 17-40 overexpression) and compare histopathological outcomes (e.g., plaque load, gliosis) to traditional models. Use spatial transcriptomics to map 17-40’s distribution in human postmortem brains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.